molecular formula C9H14N2 B11920396 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B11920396
M. Wt: 150.22 g/mol
InChI Key: JTDMMEVODHNZDP-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure, which includes a benzene ring fused to a pyrrole ring, with an amine group at the 4th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method involves multicomponent condensation reactions using active methylene compounds, arylglyoxals, and cyclic enaminones .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, tetrahydroindoles, and other indole derivatives with functional groups at different positions on the ring .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
  • 4,5,6,7-Tetrahydro-1H-indazole
  • 4,5,6,7-Tetrahydro-2H-indazole

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

InChI

InChI=1S/C9H14N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5,8,11H,2-4,10H2,1H3

InChI Key

JTDMMEVODHNZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)CCCC2N

Origin of Product

United States

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